
Imidazole hydrochloride
Overview
Description
Imidazole hydrochloride (C₃H₅ClN₂; CAS 1467-16-9) is an organic compound derived from imidazole, a heterocyclic aromatic ring containing two non-adjacent nitrogen atoms . It is a white crystalline solid with a molecular weight of 104.54 g/mol, soluble in water, and forms weakly basic solutions. Its structure enables diverse chemical modifications, making it a pivotal intermediate in pharmaceuticals, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazole hydrochloride can be synthesized through several methods. One common approach involves the reaction of imidazole with hydrochloric acid. The process typically involves dissolving imidazole in water and then adding hydrochloric acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar principles. The process may include additional steps such as purification and crystallization to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: Imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: Imidazole can be oxidized to form imidazole-2-carboxaldehyde.
Reduction: Reduction reactions can convert imidazole derivatives into more reduced forms.
Substitution: Imidazole can participate in nucleophilic substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Imidazole-2-carboxaldehyde
Reduction: Reduced imidazole derivatives
Substitution: N-alkyl or N-acyl imidazole derivatives
Scientific Research Applications
Medicinal Applications
Imidazole and its derivatives, including imidazole hydrochloride, have been extensively studied for their therapeutic potential across various medical fields.
Anticancer Activity
Imidazole derivatives have demonstrated significant anticancer properties. For instance, several compounds containing the imidazole scaffold have been synthesized and evaluated for their efficacy against various cancer cell lines. Notably, one study reported that a synthesized imidazole compound exhibited an IC50 of 0.75 μM against breast cancer cells (MCF-7), outperforming conventional chemotherapeutics like Doxorubicin . Furthermore, imidazole-based complexes have shown promise in inhibiting the proliferation of lung cancer cells, indicating their potential as effective anticancer agents .
Antimicrobial Properties
This compound has been recognized for its broad-spectrum antimicrobial activity. It has been used in formulations targeting bacterial infections, particularly those caused by resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, thus demonstrating potential in treating infections caused by pathogens such as Yersinia pestis and other resistant bacteria .
Anti-inflammatory Effects
Research has indicated that imidazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation . The ability of imidazole to interact with various receptors involved in inflammatory responses makes it a candidate for developing new anti-inflammatory drugs.
Biochemical Applications
This compound is also employed in various biochemical assays and experimental protocols due to its unique chemical properties.
Enzyme Activity Modulation
This compound is frequently used to study enzyme activities, particularly in assays involving octopine dehydrogenase (ODH). It serves as a buffer and stabilizer in enzymatic reactions, facilitating accurate measurements of enzyme kinetics . This application is crucial in understanding metabolic pathways and developing enzyme inhibitors.
Supramolecular Chemistry
The compound plays a significant role in supramolecular chemistry, where it forms complexes with metal ions and organic molecules. These complexes are being investigated for their potential applications in drug delivery systems and as imaging agents due to their enhanced stability and biocompatibility .
Recent Research Findings
Recent studies have expanded the understanding of this compound's applications:
- Antidiabetic Properties : Research has suggested that certain imidazole derivatives exhibit antidiabetic effects by modulating glucose metabolism pathways .
- Ion Channel Modulation : this compound has been shown to selectively block receptor-mediated calcium entry, highlighting its potential as a therapeutic agent for cardiovascular diseases .
- Development of New Therapeutics : Ongoing research focuses on synthesizing novel imidazole-based compounds with improved efficacy and reduced toxicity for various therapeutic applications, including cancer treatment and infection control .
Case Studies
Case Study 1: Anticancer Compound Development
A study synthesized six novel imidazole compounds that were tested against multiple cancer cell lines. One compound (C2) showed remarkable activity against breast cancer cells with an IC50 value significantly lower than traditional agents, indicating its potential as a new chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
In a clinical setting, this compound was tested against Yersinia pestis, demonstrating effective inhibition of bacterial growth. This finding underscores the importance of imidazole derivatives in developing treatments for infectious diseases .
Mechanism of Action
The mechanism of action of imidazole hydrochloride involves its interaction with various molecular targets. In biological systems, imidazole derivatives can inhibit enzymes by binding to their active sites. For example, imidazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the accumulation of toxic sterol intermediates and ultimately cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Imidazole Hydrochlorides
1H-Imidazole-5-acetic acid hydrochloride (C₅H₇ClN₂O₂)
- Structure : Imidazole ring with an acetic acid substituent at position 3.
- Molecular Weight : 162.58 g/mol.
- Properties : Melting point of 127°C; polar due to the carboxylic acid group.
- Applications : Precursor for bioactive molecules, such as histamine analogs .
5-(2-Chloroethyl)-1H-imidazole hydrochloride (C₅H₇Cl₂N₂)
- Structure : Chloroethyl group at position 4.
- Molecular Weight : 171.03 g/mol.
- Properties : Enhanced reactivity for alkylation reactions.
- Applications : Intermediate in synthesizing anticancer agents .
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole hydrochloride (C₁₈H₂₃Cl₂N₂O₂)
- Structure: Long alkyl chain with methoxyphenoxy substituent.
- Molecular Weight : 379.29 g/mol.
- Properties : Lipophilic, improving membrane permeability.
- Applications: Potential antimicrobial or anti-inflammatory agent .
N-Dodecanyl imidazole hydrochloride (C₁₅H₂₉ClN₂)
- Structure : Dodecanyl (C₁₂) chain attached to the imidazole nitrogen.
- Molecular Weight : 272.85 g/mol.
- Properties : Hydrophilic-lipophilic balance (HLB) of 12; excellent emulsifying and wetting properties.
- Applications : Surfactant in detergents and pharmaceuticals .
Pharmacologically Active Imidazole Derivatives
Cimetidine Hydrochloride (C₁₀H₁₆ClN₆S)
- Structure: Imidazole ring with a cyanoguanidine substituent.
- Molecular Weight : 288.80 g/mol.
- Properties : Bitter taste; H₂ receptor antagonist.
- Applications : Treatment of gastric ulcers by inhibiting acid secretion .
Dexmedetomidine Hydrochloride (C₁₃H₁₇ClN₂)
- Structure : Methylated imidazole with a benzofuran moiety.
- Molecular Weight : 236.70 g/mol.
- Properties : High specificity for α₂-adrenergic receptors (8× higher affinity than clonidine).
- Applications : Sedative and analgesic in intensive care .
Xylometazoline Hydrochloride (C₁₆H₂₄ClN₂)
- Structure : Bulky tert-butyl and dimethylphenyl groups.
- Molecular Weight : 280.83 g/mol.
- Properties : Nasal vasoconstrictor with rapid onset.
- Applications : Decongestant in rhinitis treatment .
Physicochemical and Functional Differences
Key Research Findings
- Structural Impact on Bioactivity : Substitutions at the imidazole nitrogen (e.g., alkyl chains in N-dodecanyl derivatives) enhance surfactant properties, while aromatic groups (e.g., in xylometazoline) improve receptor binding .
- Pharmacokinetics : Dexmedetomidine’s α₂-receptor selectivity results in a short elimination half-life (2 hours), enabling rapid reversal with antagonists like atipamezole .
- Synthetic Efficiency : N-Alkyl imidazole hydrochlorides are synthesized via alkylation and neutralization with HCl, achieving >90% yield .
Biological Activity
Imidazole hydrochloride (ImHCl) is a vital compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. Its structure allows for significant electron density, facilitating interactions with various biological targets. The hydrochloride form enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Anticancer Properties : Demonstrated cytotoxic effects on multiple cancer cell lines.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- Antidiabetic Effects : Potential in glucose metabolism regulation.
Antimicrobial Activity
Research indicates that imidazole derivatives possess significant antibacterial and antifungal properties. A study highlighted the effectiveness of imidazole compounds against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
Anticancer Activity
This compound has been investigated for its anticancer properties through various mechanisms:
- Topoisomerase Inhibition : Compounds derived from imidazole have shown potent inhibition of topoisomerase II, crucial for DNA replication in cancer cells.
- Focal Adhesion Kinase (FAK) Inhibition : Certain imidazole derivatives selectively inhibit FAK, leading to reduced cancer cell proliferation and increased apoptosis .
Case Studies
Several studies have documented the efficacy of this compound in cancer treatment:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of imidazole derivatives on HEK 293 and Vero cells, revealing significant reductions in cell viability with LC50 values indicating high potency against kidney cancer cells .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
C1 | HEK 293 | 25 | Topoisomerase II inhibition |
C2 | MCF-7 | 0.75 | Induces apoptosis |
C3 | U87-MG | 0.37 | FAK inhibition |
C4 | HeLa | 25.3 | CDK6 inhibition |
- In Vivo Studies : Imidazole derivatives have demonstrated significant anti-tumor activity in animal models, reducing tumor size and angiogenesis in Ehrlich ascites tumor-bearing mice .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The electron-rich nature of imidazole allows it to interact with various enzymes, disrupting their function.
- DNA Binding : Certain derivatives stabilize G-quadruplex structures in DNA, inhibiting replication in cancer cells .
- Signal Pathway Modulation : Imidazole compounds can modulate key signaling pathways involved in cell proliferation and survival.
Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : As an adjuvant or standalone treatment in combination therapies.
- Infectious Diseases : Development of new antibiotics targeting resistant strains.
- Inflammatory Conditions : Potential use in treating chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. How can researchers verify the purity of imidazole hydrochloride in laboratory settings?
To assess purity, use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm structural integrity and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 210–220 nm.
- Melting Point Analysis : Compare observed melting points (e.g., ~127°C for 1H-Imidazole-5-acetic acid hydrochloride) with literature values .
- FTIR Spectroscopy : Confirm functional groups (e.g., N-H stretches at ~3200 cm) .
Property | Value | Source |
---|---|---|
Molecular Formula | CHClN | |
Molecular Weight | 104.54 g/mol | |
CAS Number | 1467-16-9 |
Q. What are the recommended safety protocols for handling this compound?
- Engineering Controls : Use fume hoods to ensure adequate ventilation, especially during synthesis or weighing .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and tight-sealing safety goggles to prevent skin/eye contact .
- Storage : Keep in a tightly sealed container, protected from light and moisture, at room temperature .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .
Q. What is the synthetic pathway for preparing this compound from imidazole?
this compound is typically synthesized by reacting imidazole with hydrochloric acid (HCl):
- Procedure : Dissolve imidazole in anhydrous ethanol, then slowly add concentrated HCl under ice-cooled conditions. Stir for 2 hours, filter the precipitate, and recrystallize from ethanol/ether .
- Yield Optimization : Maintain stoichiometric ratios (1:1 imidazole:HCl) and control reaction temperature to avoid side products .
Advanced Research Questions
Q. How does this compound function in peptide synthesis deprotection steps?
this compound aids in removing acid-labile protecting groups (e.g., Fmoc) during solid-phase peptide synthesis:
- Mechanism : Acts as a buffering agent to maintain pH during hydroxylamine hydrochloride-mediated cleavage of Dde groups. A mixture of hydroxylamine hydrochloride (1 equiv.) and imidazole (0.75 equiv.) in N-methylpyrrolidone (NMP) removes protecting groups within 30–60 minutes .
- Application : Used in synthesizing bioactive peptides with minimal side-chain degradation .
Q. What analytical strategies resolve discrepancies in this compound’s spectroscopic data across studies?
- Cross-Validation : Compare -NMR chemical shifts (e.g., δ 7.6–7.8 ppm for aromatic protons) with standardized databases like NIST Chemistry WebBook .
- Isotopic Labeling : Use -labeled this compound to resolve overlapping signals in complex mixtures .
- Advanced Chromatography : Employ UPLC-MS/MS to distinguish this compound from structurally similar impurities (e.g., 4-methylimidazole derivatives) .
Q. How can researchers optimize reaction conditions for moisture-sensitive reactions involving this compound?
- Solvent Selection : Use anhydrous solvents (e.g., THF, DMF) pre-dried over molecular sieves .
- Atmosphere Control : Conduct reactions under nitrogen or argon to prevent hydrolysis .
- Stability Testing : Monitor degradation via TLC or in situ FTIR; this compound is hygroscopic and prone to clumping if exposed to humidity .
Q. Data Contradictions and Resolution
- Molecular Weight Discrepancies : Some sources report 104.54 g/mol , while others (e.g., PubChem) list 136.58 g/mol for derivatives like 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride. Clarify by confirming the molecular formula and hydration state .
- Safety Data : MedChemExpress emphasizes strict PPE protocols , whereas ACETO CORPORATION highlights respiratory protection in confined spaces . Prioritize context-specific guidelines based on experimental scale.
Q. Key Applications in Research
Properties
IUPAC Name |
1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIIGWSSTNUWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932890 | |
Record name | 1H-Imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Imidazole hydrochloride | |
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CAS No. |
1467-16-9 | |
Record name | Imidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1H-Imidazole--hydrogen chloride (1/1) | |
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Record name | 1H-Imidazole, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.696 | |
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Record name | IMIDAZOLE HYDROCHLORIDE | |
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